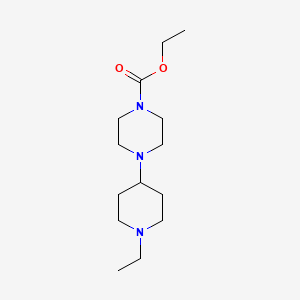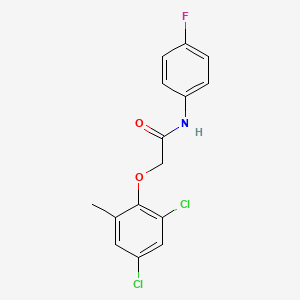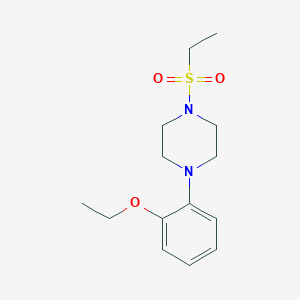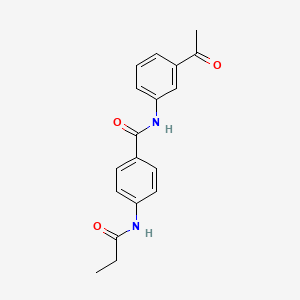![molecular formula C12H15N3S2 B5843136 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)
5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the thiadiazole family, which is known for its diverse biological and chemical properties.
科学的研究の応用
5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an antimicrobial agent, with studies demonstrating its effectiveness against a range of bacterial and fungal pathogens. Additionally, research has shown that 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine may have potential as an anti-inflammatory agent, with studies demonstrating its ability to suppress the production of pro-inflammatory cytokines.
In agriculture, 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential as a herbicide and fungicide. Research has shown that this compound has strong inhibitory effects on the growth of certain plant species, making it a potential candidate for use in weed control. Additionally, studies have demonstrated its effectiveness against a range of fungal pathogens that can cause crop damage.
In material science, 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential use in the development of organic electronic devices. Research has shown that this compound has good electron-transport properties, making it a potential candidate for use in the development of organic semiconductors.
作用機序
The mechanism of action of 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may work by inhibiting key enzymes or pathways involved in the growth and survival of bacterial, fungal, or plant cells. Additionally, research has shown that 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have demonstrated that 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to inhibit the growth and proliferation of these pathogens. Additionally, research has suggested that 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine may have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In plant cells, this compound has been shown to inhibit the growth of certain plant species, making it a potential candidate for use in weed control.
実験室実験の利点と制限
One advantage of using 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a range of bacterial and fungal pathogens, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, research has suggested that 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine may have anti-inflammatory effects, making it a potential candidate for use in the development of new anti-inflammatory drugs.
However, one limitation of using 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and further research is needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine. One potential avenue is the development of new antimicrobial agents based on this compound. Additionally, research could focus on exploring the anti-inflammatory properties of 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine and its potential use in the treatment of inflammatory diseases. In agriculture, further research could explore the potential use of this compound as a herbicide or fungicide. Finally, research could focus on the development of new organic electronic devices based on the electron-transport properties of 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine.
合成法
The synthesis of 5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine involves the reaction of mesitylthiol with thiosemicarbazide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
特性
IUPAC Name |
5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-7-4-8(2)10(9(3)5-7)6-16-12-15-14-11(13)17-12/h4-5H,6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSYOBOVJEIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)

![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)


![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)


